

# Tideglusib glycogen synthase kinase 3 signaling pathway

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## Compound Focus: Tideglusib

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## Mechanism of Action: Irreversible GSK3 $\beta$ Inhibition

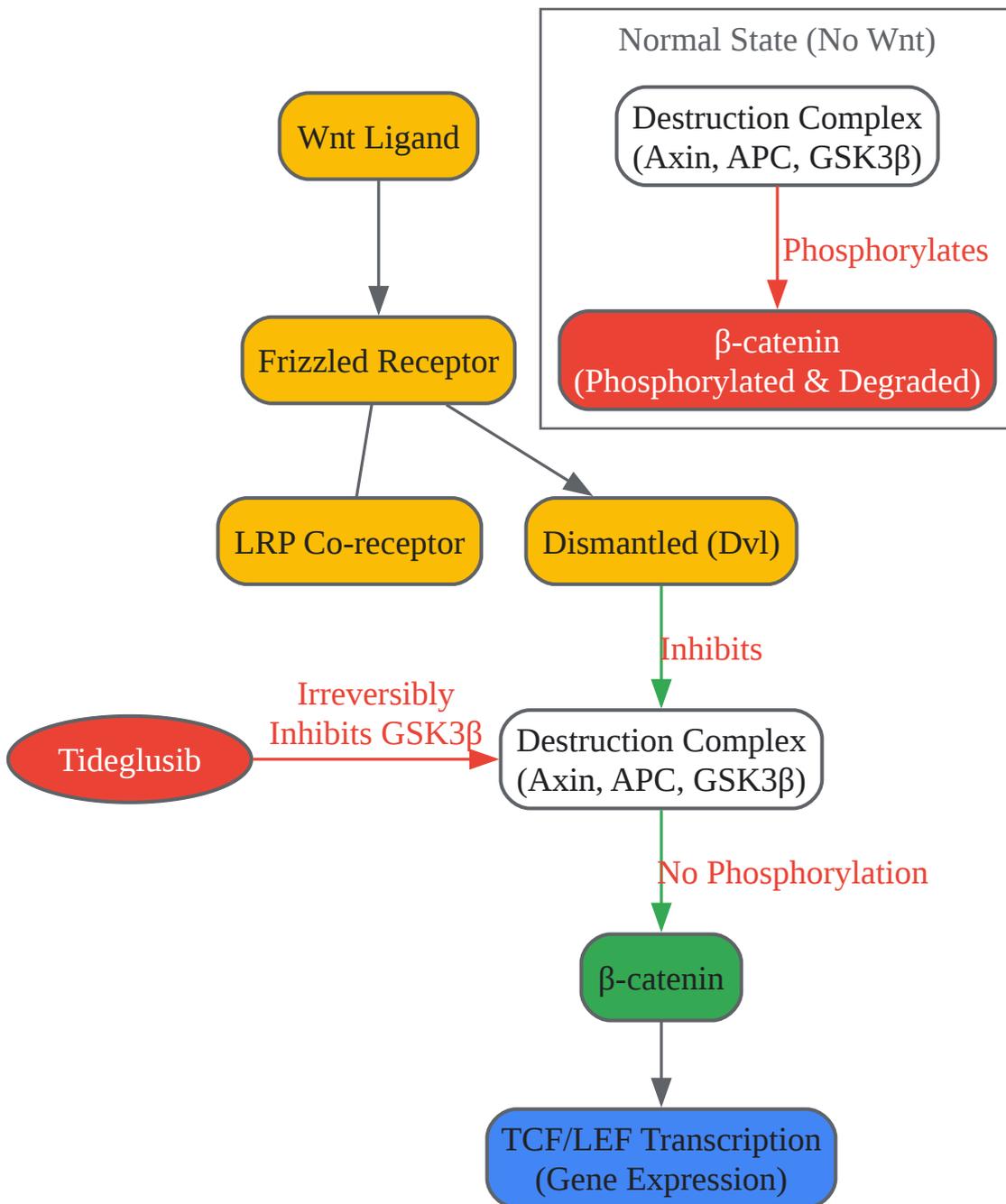
**Tideglusib** exerts its effects through a unique mechanism of action and interaction with the canonical Wnt/ $\beta$ -catenin signaling pathway.

Feature	Description
Target	Glycogen Synthase Kinase-3 beta (GSK3 $\beta$ ) [1].
Inhibition Type	Irreversible [1] [2].
ATP Competition	Non-ATP competitive [1] [2].
Key Residue	Cysteine-199 (Cys-199) in active site [1] [3].
Primary Pathway	Canonical Wnt/ $\beta$ -catenin signaling [4] [5].

In the Wnt pathway, GSK3 $\beta$  normally phosphorylates  $\beta$ -catenin, marking it for degradation. By irreversibly inhibiting GSK3 $\beta$ , **Tideglusib** stabilizes  $\beta$ -catenin, allowing its accumulation and translocation to the nucleus. This drives the transcription of genes crucial for cell survival, synaptic plasticity, and stem cell

regulation [4] [5] [6]. This mechanism is fundamental to its therapeutic potential in neurodegenerative diseases and tissue repair.

The diagram below illustrates how **Tideglusib** inhibits GSK3 $\beta$  and activates the canonical Wnt/ $\beta$ -catenin signaling pathway.



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## Therapeutic Efficacy & Experimental Data

Preclinical and clinical studies have explored **Tideglusib**'s potential across various conditions. The tables below summarize key quantitative findings and experimental models.

**Table 1: Preclinical Efficacy of Tideglusib in Animal Models**

Disease Model	Experimental System	Key Findings	Reference
Alcohol Use Disorder (AUD)	C57BL/6J mice (Drinking in the Dark, Intermittent Access)	Decreased ethanol consumption; More potent in males (ED <sub>50</sub> = 64.6 mg/kg) than females (ED <sub>50</sub> = 79.4 mg/kg).	[4]
Alzheimer's Disease (AD)	APP/Tau transgenic mice	Decreased Tau phosphorylation, reduced amyloid plaque load, improved learning/memory, prevented neuronal loss.	[1]
Tooth Repair / Dentistry	CD1 wild-type mouse molars	Enhanced natural tooth repair by stimulating dentine regeneration via Wnt/ $\beta$ -catenin pathway activation.	[5]

**Table 2: Clinical Trial Status of Tideglusib (as of 2025) | Condition | Highest Reported Phase | Key Sponsors | Status / Notes** | | :--- | :--- | :--- | :--- | | **Myotonic Dystrophy** | Phase 2 | AMO Pharma Limited | Most recent trial initiated Aug 2021. | [7] | | **Arrhythmogenic Cardiomyopathy** | Phase 2 | AMO Pharma, CIHR, Canadian SADS | - | [7] | | **Alzheimer's Disease** | Phase 2 | Noscira SA | No new FDA-approved therapeutics for AUD in 18 years. | [4] [7] [8] | | **Progressive Supranuclear Palsy** | Phase 2 | Noscira SA | - | [7] [8] |

## Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the search results.

**Protocol 1: Preclinical Model for Alcohol Use Disorder (AUD)** This protocol is adapted from the study demonstrating **Tideglusib**'s efficacy in reducing ethanol consumption [4].

- **Animals:** Male and female C57BL/6J mice.
- **Ethanol Consumption Paradigm:**
  - **Intermittent Ethanol Access (IEA):** Mice have 24-hour access to two bottles. On set days, one bottle is replaced with 20% ethanol. Volume measurements are taken at 2 hours (binge) and 24 hours.
  - **Drinking in the Dark (DID):** A specialized model for binge-like drinking behavior.
- **Tideglusib Administration:**
  - **Formulation:** Suspended in corn oil (e.g., 20 mg/mL concentration).
  - **Dosage:** Varied by experiment (e.g., 0-200 mg/kg for dose-response).
  - **Route & Timing:** Administered via oral gavage 30-60 minutes prior to ethanol access.
- **Key Outcome Measures:**
  - Ethanol consumption (g/kg/2h or 24h).
  - Ethanol preference over water.
  - Blood ethanol content (BEC).
  - Locomotor activity, anxiety-like behavior, and liver function tests.

**Protocol 2: Molecular Analysis of Tideglusib Action** This protocol describes the method used to investigate the genomic basis of **Tideglusib**'s effects [4].

- **Treatment Groups:** Animals are divided into groups (e.g., Water+Vehicle, Water+**Tideglusib**, EtOH+Vehicle, EtOH+**Tideglusib**).
- **Tissue Collection:** Brain regions of interest (e.g., prefrontal cortex) are dissected.
- **RNA Sequencing (RNAseq):**
  - Total RNA is extracted and purified.
  - RNAseq libraries are prepared and sequenced.
  - Bioinformatic analysis is performed for differential gene expression and pathway analysis (e.g., KEGG, GO enrichment).
- **Key Analysis Focus:**
  - Genes involved in synaptic plasticity and transmission.
  - Expression of genes downstream of the canonical Wnt signaling pathway (e.g., targets of  $\beta$ -catenin/TCF3/LEF1).

## Considerations for Research and Development

- **Irreversible Inhibition:** The long residence time on the target and low enzyme turnover rate in neurons could allow for less frequent dosing but also necessitates careful safety profiling [1].

- **Therapeutic Repurposing:** The initial focus on Alzheimer's disease has expanded to other areas like psychiatry (AUD), dentistry, and cardiology, demonstrating the broad potential of GSK3 $\beta$  inhibition [4] [7] [5].
- **Ongoing Research:** While **Tideglusib** itself is in mid-stage trials, research continues into developing novel, potentially reversible, and more selective GSK3 $\beta$  inhibitors, as well as multi-targeting agents derived from its structure [3] [2].

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**Address:** Ontario, CA 91761, United States

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